3-(Difluoromethyl)pyrrolidine-3-carboxylic acid
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Overview
Description
3-(Difluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H9F2NO2 It is characterized by the presence of a pyrrolidine ring substituted with a difluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyrrolidine ring. One common method includes the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of difluoroacetic acid as a starting material can be advantageous due to its availability and relatively low cost. The process may include catalytic esterification and subsequent hydrolysis to yield the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Difluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and carboxylic acid functionality but differs in the heterocyclic ring structure.
3-(Difluoromethyl)pyrrole-4-carboxylic acid: Similar in structure but with a pyrrole ring instead of a pyrrolidine ring.
Uniqueness: 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of the pyrrolidine ring and difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9F2NO2 |
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Molecular Weight |
165.14 g/mol |
IUPAC Name |
3-(difluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-4(8)6(5(10)11)1-2-9-3-6/h4,9H,1-3H2,(H,10,11) |
InChI Key |
IDWOXIDTJICYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C(F)F)C(=O)O |
Origin of Product |
United States |
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